Praeruptorin B; Anomalin
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Overview
Description
It is primarily isolated from the roots of Peucedanum praeruptorum, a plant used in traditional Chinese medicine for treating respiratory ailments such as cold, cough, and upper respiratory infections . Praeruptorin B has been found to exhibit various pharmacological activities, including cardiovascular, pulmonary, immune, and nervous system benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Praeruptorin B can be synthesized through several chemical routes. One common method involves the isolation of the compound from the roots of Peucedanum praeruptorum using solvent extraction followed by chromatographic purification . The synthetic route typically involves the use of organic solvents such as methanol or ethanol for extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Praeruptorin B involves large-scale extraction from plant sources. The roots of Peucedanum praeruptorum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to obtain high-purity Praeruptorin B .
Chemical Reactions Analysis
Types of Reactions
Praeruptorin B undergoes various chemical reactions, including:
Oxidation: Praeruptorin B can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert Praeruptorin B into its reduced forms using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogen sources like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered pharmacological properties.
Reduction: Formation of reduced derivatives with potential changes in biological activity.
Substitution: Formation of halogenated derivatives with modified chemical and biological properties.
Scientific Research Applications
Praeruptorin B has been extensively studied for its scientific research applications in various fields:
Biology: Studied for its effects on cellular processes, including cell migration, invasion, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and metabolic diseases
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Praeruptorin B exerts its effects through various molecular targets and pathways:
Cardiovascular System: It modulates calcium channels and inhibits platelet aggregation, leading to improved cardiovascular health.
Pulmonary System: It exhibits bronchodilatory effects by relaxing smooth muscles in the respiratory tract.
Immune System: It modulates immune responses by inhibiting the production of pro-inflammatory cytokines.
Nervous System: It exerts neuroprotective effects by reducing oxidative stress and inflammation in neural tissues.
Comparison with Similar Compounds
Praeruptorin B is unique among pyranocoumarins due to its specific pharmacological profile. Similar compounds include:
Praeruptorin A: Another pyranocoumarin with similar but distinct pharmacological activities.
Khellactone Derivatives: A class of compounds with diverse biological properties, including anti-hypertensive and anti-HIV effects.
Furanocoumarins: Compounds with different structural features and biological activities compared to pyranocoumarins.
Praeruptorin B stands out due to its broad spectrum of pharmacological activities and its potential for therapeutic applications in various diseases.
Properties
Molecular Formula |
C24H26O7 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8+ |
InChI Key |
PNTWXEIQXBRCPS-MFUUIURDSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |
Origin of Product |
United States |
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